molecular formula C15H11ClF3N3 B2702950 8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine CAS No. 2058451-66-2

8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine

Cat. No. B2702950
CAS RN: 2058451-66-2
M. Wt: 325.72
InChI Key: QNJCZRRRQHAJEE-UHFFFAOYSA-N
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Description

8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine is a chemical compound with the molecular formula C15H11ClF3N3 . It is a derivative of imidazo[1,5-a]pyridine, which is a significant structural component of a large number of agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives, such as this compound, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a imidazo[1,5-a]pyridine core, which is substituted with a chloro, methyl, phenyl, and trifluoromethyl groups .

Scientific Research Applications

Synthesis and Reactivity

Research on compounds structurally related to 8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine focuses on their synthesis and chemical reactivity. For instance, the synthesis of novel imidazo[1,2-a]pyrimidine compounds involved cyclization processes and further chemical transformations to obtain derivatives with potential applications in medicinal chemistry and materials science (Liu, 2013). Similarly, the study of pyrido[2′,3′: 3,4]pyrazolo[1,5‐a]pyrimidine, pyrazolyl oxadiazolylthieno[2,3‐b]pyridine derivatives from related pyridine compounds highlights the versatility of these frameworks in generating a wide range of heterocyclic compounds with potential pharmacological activities (Rateb, 2014).

Fluorescent Properties

The fluorescent properties of imidazo[1,2-a]pyridine-based compounds have been extensively studied, indicating their potential as novel fluorescent organic compounds. Modifications on the core structure can significantly impact their thermal stability and fluorescent characteristics, making them suitable for applications in materials science and as fluorescent markers in biological studies (Tomoda et al., 1999).

Antisecretory and Cytoprotective Activities

Although not directly related to the exact compound mentioned, studies on imidazo[1,2-a]pyridines substituted at the 3-position have explored their potential as antisecretory and cytoprotective agents against ulcers. These investigations reveal the broad therapeutic potential of imidazo[1,2-a]pyridine derivatives in gastrointestinal protection, although the effectiveness varies among different derivatives (Starrett et al., 1989).

Mechanism of Action

    Target of action

    Imidazo[1,5-a]pyridines have been found to interact with a variety of biological targets, including GABA A receptors, cyclin-dependent kinases (CDKs), and calcium channels . The specific targets of “8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine” would depend on its specific structure and functional groups.

    Mode of action

    The interaction of imidazo[1,5-a]pyridines with their targets can lead to a variety of effects, such as modulation of receptor activity, inhibition of kinase activity, or alteration of calcium channel function . The exact mode of action of “this compound” would need to be determined through experimental studies.

    Biochemical pathways

    The effects of imidazo[1,5-a]pyridines on their targets can influence various biochemical pathways. For example, modulation of GABA A receptors can affect neuronal signaling, while inhibition of CDKs can influence cell cycle progression . The specific pathways affected by “this compound” would depend on its specific targets.

    Pharmacokinetics

    The ADME properties of imidazo[1,5-a]pyridines can vary widely depending on their specific structures. Factors such as solubility, stability, and binding affinity can influence their absorption, distribution, metabolism, and excretion . The specific ADME properties of “this compound” would need to be determined through experimental studies.

    Result of action

    The molecular and cellular effects of imidazo[1,5-a]pyridines can include changes in signal transduction, alterations in cell cycle progression, and modulation of neuronal activity . The specific effects of “this compound” would depend on its mode of action and biochemical pathways affected.

    Action environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazo[1,5-a]pyridines . The influence of these factors on “this compound” would need to be determined through experimental studies.

properties

IUPAC Name

8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N3/c1-21(11-5-3-2-4-6-11)14-20-8-13-12(16)7-10(9-22(13)14)15(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJCZRRRQHAJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=C3N2C=C(C=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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